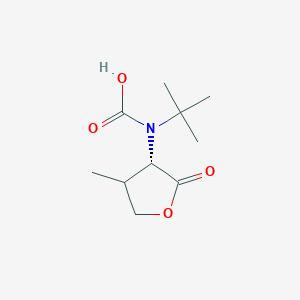

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tetrahydrofuran ring, and a carbamic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid typically involves the protection of amino acids using tert-butyl esters. One common method involves the reaction of protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and is compatible with a variety of amino acid side chains and substituents.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems. These systems enable the efficient and sustainable synthesis of tert-butyl esters by facilitating the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is preferred for its versatility and sustainability compared to traditional batch processes.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group using trifluoroacetic acid results in the formation of the corresponding carbamic acid .

Aplicaciones Científicas De Investigación

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid has several scientific research applications:

Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active compounds.

Industry: The compound is used in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid involves the formation and cleavage of the tert-butyl carbocation. The stability of the tert-butyl carbocation facilitates the deprotection of the carbamate group under acidic conditions . This mechanism is crucial for its use as a protecting group in peptide synthesis.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the tetrahydrofuran ring.

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamate: Similar but with different substituents on the tetrahydrofuran ring.

Uniqueness

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid is unique due to its combination of a tert-butyl group, a tetrahydrofuran ring, and a carbamic acid moiety. This unique structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications .

Actividad Biológica

tert-Butyl((3S)-4-methyl-2-oxotetrahydrofuran-3-yl)carbamic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C9H15NO3 and its structural features, which include a tetrahydrofuran ring and a carbamic acid moiety. Its stereochemistry is significant for its biological activity, with the (3S) configuration playing a critical role in its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown promise as inhibitors of fatty acid synthase (FASN), which is implicated in cancer metabolism. For instance, compounds like C75 have been studied for their ability to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress .

- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective properties against amyloid-beta toxicity, which is relevant in Alzheimer's disease research. In vitro studies suggest that these compounds can reduce oxidative stress and inflammation in neuronal cells .

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase and β-secretase, both of which are important targets in Alzheimer's disease treatment strategies. Inhibitory effects on amyloid aggregation have also been reported .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Lipid Metabolism : By inhibiting FASN, the compound disrupts lipid synthesis pathways that are often upregulated in cancer cells.

- Reduction of Oxidative Stress : The compound's ability to mitigate oxidative stress may be linked to its structural features that allow it to scavenge free radicals or modulate antioxidant responses.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Cancer Cell Studies : A study involving C75 demonstrated that treatment led to decreased viability in cancer cell lines, attributed to impaired mitochondrial function and increased reactive oxygen species (ROS) production .

- Neuroprotection Research : In vivo models showed that certain derivatives could prevent astrocyte cell death induced by amyloid-beta, suggesting a protective effect against neurodegeneration .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | FASN inhibition | |

| Neuroprotection | Reduction of Aβ toxicity | |

| Enzyme Inhibition | AChE and β-secretase inhibition |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | IC50/Ki Values |

|---|---|---|

| C75 | FASN inhibitor | Not specified |

| M4 | AChE inhibitor | Ki = 0.17 μM |

| tert-butyl((3S)-4-methyl...carbamate | Neuroprotective | Not specified |

Propiedades

Fórmula molecular |

C10H17NO4 |

|---|---|

Peso molecular |

215.25 g/mol |

Nombre IUPAC |

tert-butyl-[(3S)-4-methyl-2-oxooxolan-3-yl]carbamic acid |

InChI |

InChI=1S/C10H17NO4/c1-6-5-15-8(12)7(6)11(9(13)14)10(2,3)4/h6-7H,5H2,1-4H3,(H,13,14)/t6?,7-/m0/s1 |

Clave InChI |

MYGKUOSDOTUZAE-MLWJPKLSSA-N |

SMILES isomérico |

CC1COC(=O)[C@H]1N(C(=O)O)C(C)(C)C |

SMILES canónico |

CC1COC(=O)C1N(C(=O)O)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.